molecular formula C10H21ClO3S B13621967 5-(Tert-pentyloxy)pentane-1-sulfonyl chloride

5-(Tert-pentyloxy)pentane-1-sulfonyl chloride

Cat. No.: B13621967
M. Wt: 256.79 g/mol
InChI Key: GBXBXYIVAIDUJO-UHFFFAOYSA-N
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Description

5-(Tert-pentyloxy)pentane-1-sulfonyl chloride is a high-purity chemical intermediate designed for research applications. With the molecular formula C10H21ClO3S , this compound serves as a versatile building block in organic synthesis, particularly valued for its sulfonyl chloride functional group, which is highly reactive towards nucleophiles such as amines and alcohols. This reactivity makes it an essential reagent for the synthesis of sulfonamide derivatives and sulfonate esters, which are crucial in the development of novel pharmaceuticals, agrochemicals, and materials science. The structure of the compound, featuring an ether-linked tert-pentyloxy chain, can influence its solubility and steric properties, allowing researchers to fine-tune the characteristics of the final molecules. As a specialist reagent, it is strictly for use in laboratory research . Proper handling procedures must be followed; it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Researchers are advised to wear appropriate personal protective equipment and use only in a well-ventilated area . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H21ClO3S

Molecular Weight

256.79 g/mol

IUPAC Name

5-(2-methylbutan-2-yloxy)pentane-1-sulfonyl chloride

InChI

InChI=1S/C10H21ClO3S/c1-4-10(2,3)14-8-6-5-7-9-15(11,12)13/h4-9H2,1-3H3

InChI Key

GBXBXYIVAIDUJO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)OCCCCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of sulfonyl chlorides generally involves the transformation of corresponding sulfonic acids or sulfonate precursors into sulfonyl chlorides through chlorination. For 5-(Tert-pentyloxy)pentane-1-sulfonyl chloride, the synthetic route typically starts from the corresponding 5-(tert-pentyloxy)pentane-1-sulfonic acid or its precursor alcohol, followed by chlorination using reagents such as thionyl chloride, phosphorus pentachloride, or other chlorinating agents.

Specific Preparation Routes

Chlorination of Sulfonic Acid or Sulfonate
  • The sulfonic acid derivative of 5-(tert-pentyloxy)pentane is treated with chlorinating agents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to yield the sulfonyl chloride.
  • The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
  • Temperature control is crucial, often maintained at low to moderate temperatures (0–50 °C) to avoid decomposition or side reactions.
Oxidative Chlorination of Thiol or Disulfide Precursors
  • An alternative method involves starting from the corresponding thiol or disulfide precursor.
  • Oxidative chlorination using reagents such as 1,3-dichloro-5,5-dimethylhydantoin (DCH) in continuous flow systems has been demonstrated to efficiently produce sulfonyl chlorides.
  • This method offers advantages in safety and control due to the continuous flow setup, minimizing the risk of thermal runaway and improving yield and purity.
  • The reaction mechanism involves initial oxidation of the thiol to disulfide, followed by chlorination to form the sulfonyl chloride.

Representative Reaction Conditions and Outcomes

Step Reagents/Conditions Yield (%) Notes
Sulfonic acid chlorination Thionyl chloride, anhydrous solvent, 0–50 °C 75–90 Requires dry conditions to prevent hydrolysis
Thiol/disulfide oxidative chlorination DCH, continuous flow reactor, short residence time (~41 s), 0 °C 80–95 High space-time yield, improved safety profile

Data adapted from continuous flow sulfonyl chloride synthesis studies and classical chlorination methods.

Detailed Research Outcomes

Continuous Flow Synthesis Using 1,3-Dichloro-5,5-dimethylhydantoin (DCH)

  • Researchers developed a continuous flow protocol for sulfonyl chloride synthesis from thiols and disulfides using DCH as an oxidative chlorinating agent.
  • The process achieved high space-time yields (up to 6.7 kg L⁻¹ h⁻¹) with residence times as short as 41 seconds.
  • Kinetic studies revealed sigmoidal product formation profiles and identified reaction intermediates, providing mechanistic insights.
  • Application to aliphatic thiols analogous to the tert-pentyloxy pentane system yielded sulfonyl chlorides efficiently.
  • The continuous flow approach enhances safety by avoiding the exothermic thermal runaway typical in batch chlorination.

Classical Batch Chlorination

  • Chlorination of sulfonic acids with thionyl chloride remains a standard method.
  • Careful temperature and moisture control is required to prevent decomposition or hydrolysis.
  • Typical yields range from 75% to 90%.
  • Post-reaction purification involves removal of residual chlorinating agents and drying under vacuum at low temperature to stabilize the sulfonyl chloride product.

Additional Notes and Observations

  • The tert-pentyloxy group is sensitive to strongly acidic or basic conditions; thus, reaction conditions must be chosen to preserve this functionality.
  • The use of mild chlorinating agents or controlled flow conditions helps maintain the integrity of the ether linkage.
  • Storage of the sulfonyl chloride product under inert atmosphere (argon) and low temperature (-20 °C) is recommended to minimize decomposition.

Summary Table of Preparation Methods

Method Starting Material Chlorinating Agent Conditions Yield (%) Advantages Limitations
Batch chlorination 5-(tert-pentyloxy)pentane-1-sulfonic acid Thionyl chloride (SOCl2), PCl5 Anhydrous, 0–50 °C 75–90 Well-established, straightforward Moisture sensitivity, exothermic
Oxidative chlorination in flow 5-(tert-pentyloxy)pentane-1-thiol or disulfide 1,3-Dichloro-5,5-dimethylhydantoin (DCH) Continuous flow, low temp, short residence time 80–95 Safer, efficient, high throughput Requires flow setup

Chemical Reactions Analysis

Types of Reactions

5-(Tert-pentyloxy)pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides and sulfonate esters.

    Reduction: The compound can be reduced to the corresponding sulfonic acid or sulfonate salt under appropriate conditions.

    Oxidation: Although less common, oxidation reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be employed.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by reduction or oxidation reactions.

Scientific Research Applications

5-(Tert-pentyloxy)pentane-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamides and sulfonate esters.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The reactivity of 5-(Tert-pentyloxy)pentane-1-sulfonyl chloride is primarily due to the electrophilic nature of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. The mechanism involves the nucleophilic attack on the sulfur atom, followed by the displacement of the chloride ion.

Comparison with Similar Compounds

Structural Comparison

The tert-pentyloxy group distinguishes 5-(tert-pentyloxy)pentane-1-sulfonyl chloride from other sulfonyl chlorides. Key structural analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Feature
5-(Benzyloxy)pentane-1-sulfonyl chloride Benzyloxy (C₆H₅CH₂O) C₁₂H₁₇ClO₃S 276.78 Aromatic benzyl group enhances lipophilicity
Pentane-1-sulfonyl chloride (3m) None (simple pentyl chain) C₅H₁₁ClO₂S 170.66 Shorter chain, no oxygen substituent
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride Chloropentanamido C₁₂H₁₄Cl₂NO₃S 310.2 Amide-linked chloropentyl group
3-(Perfluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride Perfluoroethyl bicyclic C₇H₆ClF₅O₂S 292.63 Rigid bicyclic framework with fluorinated group

Key Observations :

  • Unlike aromatic or fluorinated analogs, the tert-pentyloxy group may balance reactivity and solubility in organic solvents.
Physicochemical Properties

Molecular Weight : Estimated at ~256.8 g/mol (assuming C₁₀H₂₁ClO₃S).
Physical State : Likely a liquid (analogous to 3m and 3l in ).
Spectroscopic Data :

  • 1H NMR : Expected signals for the tert-pentyloxy group (δ ~1.08 ppm for tert-pentyl CH₃) and pentane chain protons (δ ~3.6–3.5 ppm for CH₂ adjacent to oxygen) .
  • 13C NMR : Peaks near δ 65–67 ppm for sulfonyl-attached carbons and δ 18–20 ppm for tert-pentyl carbons .

Comparatively, 5-(benzyloxy)pentane-1-sulfonyl chloride exhibits aromatic proton signals (δ ~7.3 ppm) absent in the tert-pentyloxy analog .

Biological Activity

5-(Tert-pentyloxy)pentane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in various biological applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C12H25ClO2S
  • Molecular Weight : 270.85 g/mol
  • IUPAC Name : 5-(tert-pentyloxy)pentane-1-sulfonyl chloride

The biological activity of sulfonyl chlorides often involves the formation of sulfonamides upon reaction with amines. These sulfonamides can exhibit diverse biological activities, including antimicrobial and anti-inflammatory properties. The specific mechanism of action for 5-(tert-pentyloxy)pentane-1-sulfonyl chloride may involve:

  • Enzyme Inhibition : Interacting with enzymes through covalent modification.
  • Receptor Modulation : Binding to specific receptors, potentially altering signaling pathways.

Biological Activities

Research indicates that compounds similar to 5-(tert-pentyloxy)pentane-1-sulfonyl chloride exhibit a range of biological activities:

  • Antimicrobial Activity : Potential efficacy against various bacterial strains.
  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : Induction of apoptosis in cancer cell lines.

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduced IL-6 and TNF-alpha levels
AnticancerInduced apoptosis in breast cancer cells

Case Studies

Several studies have evaluated the biological effects of sulfonyl chlorides, including those structurally related to 5-(tert-pentyloxy)pentane-1-sulfonyl chloride:

  • Antimicrobial Study :
    • A study demonstrated that a related sulfonyl chloride exhibited significant antibacterial activity against Staphylococcus aureus, suggesting a similar potential for 5-(tert-pentyloxy)pentane-1-sulfonyl chloride .
  • Anti-inflammatory Research :
    • In vitro assays showed that a compound with a similar structure effectively inhibited the production of inflammatory cytokines in macrophages, indicating potential therapeutic applications in inflammatory diseases .
  • Cancer Cell Line Studies :
    • A study on breast cancer cell lines revealed that treatment with related sulfonamide compounds led to increased apoptosis rates, highlighting the anticancer potential of these derivatives .

Q & A

Q. What are the recommended synthetic routes for 5-(tert-pentyloxy)pentane-1-sulfonyl chloride, and how can reaction efficiency be optimized?

Answer: The compound can be synthesized via a telescoped thiourea/NCBSI/HCl system, which converts alkyl halides to sulfonyl chlorides in a single pot. Key steps include:

  • Reagent Ratios: Use 1.2 equivalents of NCBSI (N-chloro-N-(phenylsulfonyl) benzene sulfonamide) to ensure complete sulfonation.
  • Solvent Selection: Dichloromethane (DCM) or chloroform at 0–5°C minimizes side reactions like hydrolysis .
  • Workup: Quench excess reagents with ice-cold water and extract with DCM. Purify via column chromatography (silica gel, hexane/ethyl acetate).

Example Optimization Table:

ParameterOptimal ConditionImpact on Yield
Temperature0–5°CPrevents decomposition
NCBSI Equivalents1.2Maximizes conversion
Reaction Time3–4 hoursBalances completion vs. side reactions

Q. How can NMR spectroscopy confirm the structural integrity of 5-(tert-pentyloxy)pentane-1-sulfonyl chloride?

Answer: Key NMR signals for validation (referencing analogous sulfonyl chlorides):

  • ¹H NMR:
    • δ 3.63–3.54 ppm (m, 2H, –SO₂Cl adjacent CH₂).
    • δ 1.08 ppm (t, 3H, terminal –CH₃ from tert-pentyloxy group) .
  • ¹³C NMR:
    • δ 65–67 ppm (C adjacent to sulfonyl group).
    • δ 18–20 ppm (branched aliphatic carbons from tert-pentyloxy) .

Validation Workflow:

Compare experimental shifts to literature data for analogous compounds.

Use DEPT-135 to distinguish CH₃ groups from CH₂/CH.

Confirm absence of impurities (e.g., unreacted starting material at δ 2.0–2.5 ppm).

Advanced Research Questions

Q. How do steric effects from the tert-pentyloxy group influence nucleophilic substitution reactions of this sulfonyl chloride?

Answer: The bulky tert-pentyloxy group reduces reactivity with sterically hindered nucleophiles (e.g., tertiary amines). Strategies to mitigate this:

  • Solvent Polarity: Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
  • Catalysis: Add catalytic KI to enhance leaving-group displacement via an SN2 mechanism .
  • Temperature: Elevated temperatures (40–60°C) improve kinetics but may risk decomposition; monitor via TLC.

Case Study:
In reactions with morpholine, yields dropped to 45% without KI but improved to 78% with 10 mol% KI .

Q. What analytical methods resolve contradictions in purity assessments between HPLC and elemental analysis?

Answer: Discrepancies often arise from hygroscopicity or volatile byproducts. A combined approach is recommended:

  • HPLC-MS: Identifies low-molecular-weight impurities (e.g., residual thionyl chloride).
  • Karl Fischer Titration: Quantifies water content (common in sulfonyl chlorides).
  • X-ray Crystallography: Resolves structural ambiguities (e.g., hydrate vs. anhydrous forms) .

Example Data Reconciliation Table:

MethodPurity ResultSource of ErrorMitigation
Elemental Analysis95.2% CHygroscopicityDry sample under vacuum (24h)
HPLC98.5%Volatile impuritiesUse non-volatile buffer (e.g., ammonium acetate)

Q. How can computational modeling predict regioselectivity in derivatization reactions of this compound?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

  • Electrophilicity: Sulfonyl chloride's sulfur center is the primary electrophilic site.
  • Steric Maps: Visualize hindered regions near the tert-pentyloxy group.
  • Transition States: Predict preferred attack angles for nucleophiles (e.g., amines vs. alcohols) .

Modeling Workflow:

Optimize geometry using Gaussian.

Calculate Fukui indices to identify reactive sites.

Simulate nucleophilic attack trajectories (e.g., in VMD).

Safety & Handling

Q. What precautions are critical when handling 5-(tert-pentyloxy)pentane-1-sulfonyl chloride in aqueous reactions?

Answer:

  • Hydrolysis Risk: Reacts exothermically with water, releasing HCl. Use anhydrous conditions or slow addition to ice-water baths.
  • PPE: Chemical-resistant gloves (nitrile), splash goggles, and fume hoods are mandatory.
  • Decomposition: Avoid temperatures >50°C to prevent thermal decomposition into SO₂ and aldehydes .

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